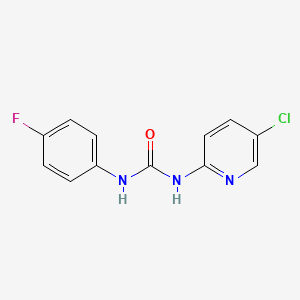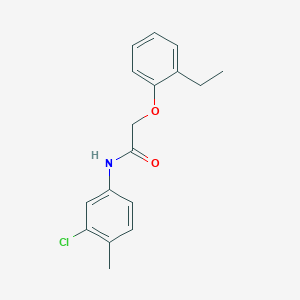![molecular formula C28H32N2O6 B5552783 4,4'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(3-methoxybenzaldehyde) dioxime](/img/structure/B5552783.png)
4,4'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(3-methoxybenzaldehyde) dioxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is a complex organic molecule, likely characterized by specific functional groups conducive to forming stable crystal structures and engaging in unique chemical reactions. While direct studies on this exact compound may be sparse, related research on similar compounds provides valuable insights into its potential properties and applications.
Synthesis Analysis
The synthesis of similar complex organic molecules often involves multistep chemical reactions, including the Knoevenagel condensation reaction, which is pivotal in forming carbon-carbon double bonds essential for the backbone of many organic compounds. For example, the synthesis of photoluminescent 1,4‐Bis‐(α‐cyano‐4‐methoxystyryl)benzenes involves the Knoevenagel reaction of (4-methoxyphenyl)acetonitrile with terephthaldicarboxyaldehyde and showcases the versatility of this synthesis approach in producing compounds with photoluminescent properties (Loewe & Weder, 2002).
Molecular Structure Analysis
Crystal structure analysis plays a critical role in understanding the geometric orientation of such molecules. For instance, studies on related compounds have shown that molecules can crystallize with specific symmetries, such as twofold rotation or inversion symmetry, which can significantly influence their physical and chemical behaviors (Iqbal et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving such compounds can lead to the formation of new materials with novel properties. For example, the base-induced polymerization of specific substituted benzene derivatives can yield soluble polyelectrolytes with potential applications in electronic devices due to their 'push-pull' substitution patterns, affecting their electronic and photonic properties (Lahti et al., 1994).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for determining the compound's applications. These properties are influenced by the molecular structure, such as the orientation of methoxy groups and the overall molecular conformation, which can also affect the compound's photoluminescent properties and stability (Fun et al., 1997).
Chemical Properties Analysis
The chemical behavior of these compounds under different conditions can reveal their reactivity and stability, crucial for applications in materials science and organic synthesis. Studies on related compounds, such as the thermal transesterification processes, show how variations in the polymer backbone can influence the material's properties, including thermal stability and rigidity (Kriegel et al., 1998).
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Crystal Structures and Surface Analyses : The crystal structures of related compounds have been analyzed, revealing unique molecular symmetry and conformations. This type of analysis is crucial for understanding the physical properties and potential applications of the compound (Iqbal et al., 2019).
Flame Retardancy
- Flame Retardant for Epoxy Resin : A study focused on synthesizing a novel flame retardant related to this compound for use in epoxy resins. The study highlights the potential of such compounds in enhancing fire resistance of materials (Gu et al., 2017).
Photoluminescence
- Photoluminescent Properties : Research on phenylene vinylene oligomers, which are structurally related, demonstrates their high photoluminescence. Such properties are critical for applications in optoelectronics and as photoluminescent dyes (Loewe & Weder, 2002).
Dental Applications
- Dental Resin Synthesis : A study explores the use of a related compound in synthesizing dental resins. Such research is vital for developing new materials in dental medicine (Wang et al., 2010).
Catalysis
- Catalytic Studies : Research into Schiff base-metal complexes, which could include similar compounds, demonstrates their use as catalysts in peroxidase studies (Bermejo et al., 2017).
Polymer Science
- Polyurethane Synthesis : There's research on the synthesis of liquid crystalline polyurethanes using derivatives of phenylene, indicating the potential of similar compounds in polymer science (Xin et al., 2006).
Propiedades
IUPAC Name |
(NE)-N-[[4-[[4-[[4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]methyl]-2,3,5,6-tetramethylphenyl]methoxy]-3-methoxyphenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O6/c1-17-18(2)24(16-36-26-10-8-22(14-30-32)12-28(26)34-6)20(4)19(3)23(17)15-35-25-9-7-21(13-29-31)11-27(25)33-5/h7-14,31-32H,15-16H2,1-6H3/b29-13+,30-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCIINXNQYBRCO-HZUVFDMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1COC2=C(C=C(C=C2)C=NO)OC)C)C)COC3=C(C=C(C=C3)C=NO)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=C1COC2=C(C=C(C=C2)/C=N/O)OC)C)C)COC3=C(C=C(C=C3)/C=N/O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[[4-[[4-[[4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]methyl]-2,3,5,6-tetramethylphenyl]methoxy]-3-methoxyphenyl]methylidene]hydroxylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5552711.png)
![1-(3-fluorophenyl)-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B5552716.png)
![(4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5552722.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide](/img/structure/B5552733.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5552735.png)
![N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5552754.png)
![1-[4-(4-chlorophenyl)butanoyl]-4-(2-methyl-4-pyridinyl)piperazine](/img/structure/B5552766.png)



